(4-Fluoro-5-methylpyridin-3-YL)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-5-methylpyridin-3-YL)methylamine is a fluorinated pyridine derivative with the molecular formula C7H9FN2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-5-methylpyridin-3-YL)methylamine typically involves the fluorination of pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired fluorinated pyridine derivative in high yields.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps such as halogen exchange reactions, catalytic hydrogenation, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-5-methylpyridin-3-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines depending on the reagents and conditions used .
Scientific Research Applications
(4-Fluoro-5-methylpyridin-3-YL)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of (4-Fluoro-5-methylpyridin-3-YL)methylamine involves its interaction with molecular targets such as potassium channels. As a potassium channel blocker, it binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction . This mechanism is particularly relevant in the context of neurological disorders such as multiple sclerosis.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-methylpyridin-4-amine: Another fluorinated pyridine derivative with similar potassium channel blocking properties.
2-Fluoro-4-methylpyridine: Used as a precursor in the synthesis of various fluorinated compounds.
3,5-Difluoropyridine: A fluorinated pyridine with applications in medicinal chemistry and agrochemicals.
Uniqueness
(4-Fluoro-5-methylpyridin-3-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potassium channel blocker makes it particularly valuable in neurological research and drug development .
Properties
Molecular Formula |
C7H9FN2 |
---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(4-fluoro-5-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-3-10-4-6(2-9)7(5)8/h3-4H,2,9H2,1H3 |
InChI Key |
UZERKNBUPRMWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.